3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile
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Overview
Description
3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound that contains both fluorine and sulfur atoms within its structure. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group imparts unique reactivity and stability, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile typically involves the introduction of the difluoromethyl group into a thiazole ring. One common method involves the reaction of a thiazole precursor with difluoromethylating agents under controlled conditions. For example, difluoromethylation can be achieved using difluoromethyl halides in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems, such as metal-based catalysts, can enhance the efficiency of the difluoromethylation reaction. Additionally, optimizing reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring can interact with various biological pathways, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 1-(Difluoromethyl)-2-nitrobenzene
- N-Difluoromethyl amides
Uniqueness
3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile is unique due to the presence of both a difluoromethyl group and a thiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other difluoromethylated compounds. The thiazole ring also provides additional sites for functionalization, making it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C5H2F2N2S |
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Molecular Weight |
160.15 g/mol |
IUPAC Name |
3-(difluoromethyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C5H2F2N2S/c6-5(7)4-3(1-8)2-10-9-4/h2,5H |
InChI Key |
GEHLJSDSWOAABA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NS1)C(F)F)C#N |
Origin of Product |
United States |
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